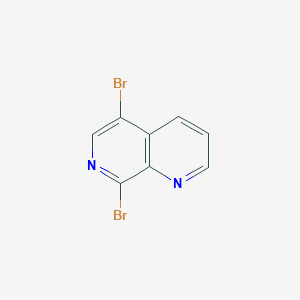
5,8-Dibromo-1,7-naphthyridine
Übersicht
Beschreibung
5,8-Dibromo-1,7-naphthyridine is a chemical compound with the molecular formula C8H4Br2N2 . It has a molecular weight of 287.94 . The compound is a yellow to brown solid .
Synthesis Analysis
The synthesis of 1,5-naphthyridine derivatives, which includes this compound, has been a subject of research in the past 18 years . The synthesis strategies include multicomponent reactions, Friedländer approach using green strategy, hydroamination of terminal alkynes followed by Friedländer cyclization, metal-catalyzed synthesis, and ring expansion reaction of 3-substituted 1H-pyrrolo .
Molecular Structure Analysis
The molecular structure of this compound is represented by the linear formula C8H4Br2N2 .
Physical and Chemical Properties Analysis
This compound is a yellow to brown solid . It has a molecular weight of 287.94 .
Wissenschaftliche Forschungsanwendungen
Organic Semiconductor Materials
5,8-Dibromo-1,7-naphthyridine is utilized in synthesizing a range of organic semiconductor materials. These materials exhibit high thermal robustness and are characterized by blue fluorescence emission in both solutions and solid states. Their properties make them promising candidates for applications in organic light-emitting diodes (OLEDs) (Wang et al., 2012).
Chemical Synthesis and Reactions
The compound is significant in chemical synthesis, particularly in amination reactions. For instance, it undergoes transformation to form 2-amino-5,8-dibromo-1,7-naphthyridines when treated with specific reagents (Woźniak et al., 2010). Additionally, its bromination reactions have been explored, providing insights into the synthesis of various bromo derivatives, which are important for further chemical studies (Plas & Woźniak, 1976).
Ligand Construction and Complex Formation
This compound serves as a precursor in the construction of bridging ligands and their corresponding metal complexes, which have potential applications in coordination chemistry and material science. This involves reactions like Stille coupling and Friedlander condensation (Singh & Thummel, 2009).
Insecticidal Activities
Derivatives of naphthyridine, including those related to this compound, have been studied for their insecticidal activities. Some of these compounds show promising results against specific agricultural pests, highlighting their potential in pest control applications (Hou et al., 2017).
Hydrogen Bonding and Supramolecular Architecture
The compound also plays a role in the formation of supramolecular structures through hydrogen bonding with various acidic compounds. This has implications for the understanding of molecular interactions and crystal engineering (Jin et al., 2010; Jin et al., 2011).
Antitumor Activity
While not directly related to this compound, naphthyridine derivatives have been researched for their antitumor activities, particularly against human pancreatic cancer cells. Thesestudies indicate the broader potential of naphthyridine compounds in cancer research, which could extend to derivatives like this compound (Banti et al., 2009).
Wirkmechanismus
Target of Action
5,8-Dibromo-1,7-naphthyridine is a type of naphthyridine, a class of compounds known for their diverse biological activities . .
Mode of Action
Naphthyridines in general are known to interact with various biological targets due to their heterocyclic nature .
Biochemical Pathways
Naphthyridines, as a class, are known to have diverse biological activities, suggesting they may interact with multiple pathways .
Result of Action
Given the known biological activities of naphthyridines, it is likely that this compound could have significant effects at the molecular and cellular level .
Safety and Hazards
Zukünftige Richtungen
Biochemische Analyse
Biochemical Properties
5,8-Dibromo-1,7-naphthyridine plays a crucial role in biochemical reactions, particularly in the context of enzyme interactions. It has been observed to interact with various enzymes, proteins, and other biomolecules. For instance, it can act as an inhibitor for certain enzymes, thereby affecting the biochemical pathways they regulate. The nature of these interactions often involves the binding of this compound to the active sites of enzymes, leading to inhibition or modulation of their activity .
Cellular Effects
The effects of this compound on cellular processes are profound. This compound influences cell function by altering cell signaling pathways, gene expression, and cellular metabolism. Studies have shown that this compound can induce changes in the expression levels of specific genes, which in turn affects various cellular functions. Additionally, it has been found to interfere with cellular metabolism, potentially leading to altered metabolic states .
Molecular Mechanism
At the molecular level, this compound exerts its effects through several mechanisms. One of the primary mechanisms involves the binding of the compound to specific biomolecules, such as enzymes and proteins. This binding can result in enzyme inhibition or activation, depending on the nature of the interaction. Furthermore, this compound can influence gene expression by interacting with transcription factors or other regulatory proteins, thereby modulating the transcriptional activity of target genes .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been observed to change over time. The stability and degradation of the compound are critical factors that influence its long-term effects on cellular function. Studies have shown that this compound remains relatively stable under certain conditions, but it can degrade over time, leading to a decrease in its efficacy. Long-term exposure to this compound has also been associated with changes in cellular function, including alterations in cell viability and metabolic activity .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound may exhibit beneficial effects, such as enzyme inhibition or modulation of gene expression. At higher doses, this compound can induce toxic or adverse effects, including cellular damage and disruption of normal physiological processes. Threshold effects have been observed, indicating that there is a specific dosage range within which the compound exerts its desired effects without causing significant toxicity .
Metabolic Pathways
This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that regulate these pathways. The compound can affect metabolic flux and metabolite levels, leading to changes in the overall metabolic state of cells. For example, this compound has been shown to inhibit certain metabolic enzymes, thereby altering the flow of metabolites through specific pathways .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are critical for its biochemical activity. The compound interacts with specific transporters and binding proteins that facilitate its movement across cellular membranes and its localization within different cellular compartments. These interactions can influence the accumulation and activity of this compound in target tissues, thereby affecting its overall efficacy .
Subcellular Localization
The subcellular localization of this compound is an important determinant of its activity and function. The compound can be directed to specific compartments or organelles within the cell through targeting signals or post-translational modifications. This localization can enhance the activity of this compound by concentrating it in areas where it can interact with its target biomolecules more effectively .
Eigenschaften
IUPAC Name |
5,8-dibromo-1,7-naphthyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H4Br2N2/c9-6-4-12-8(10)7-5(6)2-1-3-11-7/h1-4H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QVCKKABTOIEHQD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C(=NC=C2Br)Br)N=C1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H4Br2N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00498387 | |
| Record name | 5,8-Dibromo-1,7-naphthyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00498387 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
287.94 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
67967-19-5 | |
| Record name | 1,7-Naphthyridine, 5,8-dibromo- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=67967-19-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 5,8-Dibromo-1,7-naphthyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00498387 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



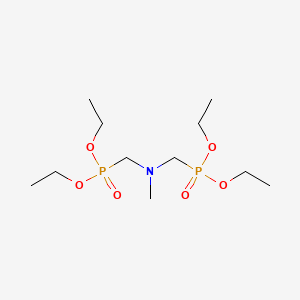

![N-Benzyl-N-{[(9H-fluoren-9-yl)methoxy]carbonyl}-L-alanine](/img/structure/B1659695.png)
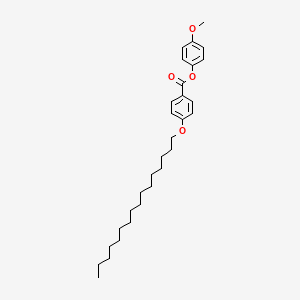
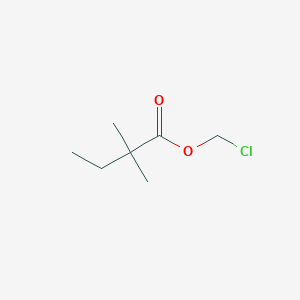
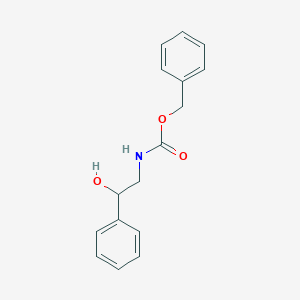
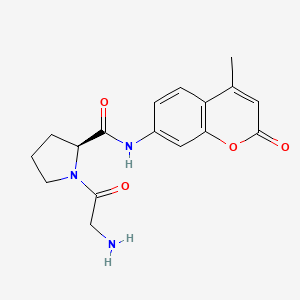
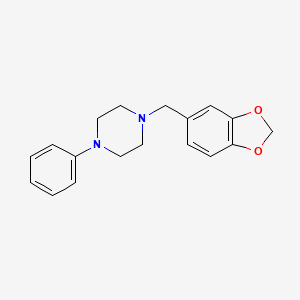
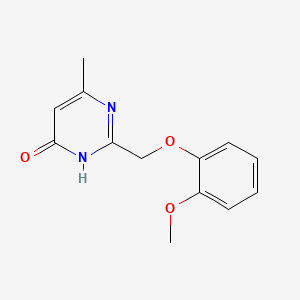
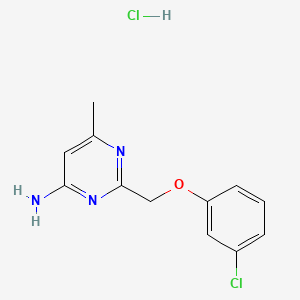
![4-[(4-Chloroanilino)methylidene]-2-(naphthalen-1-yl)-1,3-oxazol-5(4H)-one](/img/structure/B1659706.png)
![N-(3,4-dichlorophenyl)-1-(4-methoxyphenyl)pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B1659710.png)
![3-Ethyl-9,10-dimethoxy-5-methyl-1,3,4,6,7,11b-hexahydrobenzo[a]quinolizin-5-ium-2-one;iodide](/img/structure/B1659711.png)
